molecular formula C25H23Cl2FN6O B607551 6-(2,4-Dichlorophenyl)-8-ethyl-2-[[3-fluoro-4-(1-piperazinyl)phenyl]amino]pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 1232030-35-1

6-(2,4-Dichlorophenyl)-8-ethyl-2-[[3-fluoro-4-(1-piperazinyl)phenyl]amino]pyrido[2,3-d]pyrimidin-7(8H)-one

カタログ番号 B607551
CAS番号: 1232030-35-1
分子量: 513.4
InChIキー: DHKFOIHIUYFSOF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

FRAX486 is an inhibitor of group I p21-activated kinases (PAKs;  IC50s = 8.25, 39.5, and 55.3 nM for PAK1, PAK2, and PAK3, respectively). It is selective for group I PAKs over PAK4, a group II PAK (IC50 = 779 nM). FRAX486 (20 mg/kg) reverses decreases in the mean density of apical dendritic spines in the temporal cortex in the Fmr1-/- mouse model of fragile X syndrome. It completely abolishes audiogenic seizures, hyperactivity, and stereotypical movements in Fmr1-/- mice when administered at a dose of 30 mg/kg. FRAX486 prevents adolescent cortical dendritic spine loss and rescues prepulse inhibition deficits in a Disc1 knockdown mouse model of schizophrenia.
FRAX486 is a potent p21-activated kinase (PAK) inhibitor (IC50 values are 14, 33, 39 and 575 nM for PAK1, PAK2, PAK3 and PAK4 respectively). FRAX486 rescues seizures and behavioral abnormalities such as hyperactivity and repetitive movements, thereby supporting the hypothesis that a drug treatment that reverses the spine abnormalities can also treat neurological and behavioral symptoms. A single administration of FRAX486 is sufficient to rescue all of these phenotypes in adult Fmr1 KO mice, demonstrating the potential for rapid, postdiagnostic therapy in adults with FXS. FRAX486 ameliorate schizophrenia-associated dendritic spine deterioration in vitro and in vivo during late adolescence.

科学的研究の応用

  • Tyrosine Kinase Inhibitory Activity : This compound is related to a class of pyrido[2,3-d]pyrimidines known for their inhibitory activity against tyrosine kinases, including the platelet-derived growth factor receptor (PDGFr), fibroblast growth factor receptor (FGFr), and c-src tyrosine kinases. Such compounds have demonstrated activity in PDGF-dependent cellular assays and the inhibition of tumor growth in vivo (Boschelli et al., 1998).

  • Antiproliferative Effects Against Human Cancer Cell Lines : Derivatives of this compound class have shown significant antiproliferative effects against various human cancer cell lines, including K562, Colo-205, MDA-MB 231, and IMR-32. Some derivatives exhibit potential as anticancer agents, warranting further research (Mallesha et al., 2012).

  • Antimicrobial Properties : Some derivatives of this compound have been synthesized with antimicrobial properties. For instance, new 3-substituted derivatives were developed as antimicrobial agents, showing promising results in comparison to established controls like streptomycin and fusidic acid (Fayed et al., 2014).

  • Inhibition of Cryptococcus Neoformans Growth : Specific pyrimidine derivatives related to this compound have been effective as selective growth inhibitors of Cryptococcus neoformans, a significant pathogen in immunocompromised individuals (Fellah et al., 1996).

  • Application in Corrosion Inhibition : Interestingly, pyrimidine derivatives have also been studied for their effectiveness in inhibiting the corrosion of iron in acidic environments. Such applications demonstrate the versatility of this compound class beyond biomedical applications (Abdelazim et al., 2021).

特性

IUPAC Name

6-(2,4-dichlorophenyl)-8-ethyl-2-(3-fluoro-4-piperazin-1-ylanilino)pyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23Cl2FN6O/c1-2-34-23-15(11-19(24(34)35)18-5-3-16(26)12-20(18)27)14-30-25(32-23)31-17-4-6-22(21(28)13-17)33-9-7-29-8-10-33/h3-6,11-14,29H,2,7-10H2,1H3,(H,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKFOIHIUYFSOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=C(C=C3)Cl)Cl)NC4=CC(=C(C=C4)N5CCNCC5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23Cl2FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,4-Dichlorophenyl)-8-ethyl-2-[[3-fluoro-4-(1-piperazinyl)phenyl]amino]pyrido[2,3-d]pyrimidin-7(8H)-one

Citations

For This Compound
3
Citations
Q Yu, C Gratzke, Y Wang, X Wang, B Li… - The …, 2019 - Wiley Online Library
Background Inhibition of prostate smooth muscle contraction by α 1 ‐adrenoceptor antagonists (α 1 ‐blockers) is a first‐line medical treatment of lower urinary tract symptoms suggestive …
Number of citations: 23 onlinelibrary.wiley.com
Y Wang, C Gratzke, A Tamalunas, N Wiemer… - PloS one, 2016 - journals.plos.org
Prostate smooth muscle tone and hyperplastic growth are involved in the pathophysiology and treatment of male lower urinary tract symptoms (LUTS). Available drugs are characterized …
Number of citations: 42 journals.plos.org
X Wang, B Li, R Wang, A Tamalunas - researchgate.net
New strategies for inhibition of non‐adrenergic prostate smooth muscle contraction by pharmacologic intervention Page 1 Received: 15 November 2018 | Accepted: 4 February 2019 …
Number of citations: 0 www.researchgate.net

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。